m-PEG36-amine

Catalog No.
S536122
CAS No.
32130-27-1
M.F
C49H101NO24
M. Wt
1088.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG36-amine

CAS Number

32130-27-1

Product Name

m-PEG36-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C49H101NO24

Molecular Weight

1088.33

InChI

InChI=1S/C73H149NO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-74H2,1H3

InChI Key

OAYCKRSBSZUIGB-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

m-PEG24-amine

Description

The exact mass of the compound mPEG36-NH2 is 1087.6714 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG36-amine, or methoxy poly(ethylene glycol) with a terminal amine group, is a specialized polymeric compound that belongs to the class of polyethylene glycols. This compound features a molecular weight of approximately 1,500 Da, which corresponds to a polymer chain length of 36 ethylene glycol units. The terminal amine functionality allows for versatile applications in bioconjugation and drug delivery systems, particularly in the field of targeted protein degradation using PROTAC (Proteolysis Targeting Chimera) technology.

The primary mechanism of action of mPEG36-NH2 lies in its ability to modify other molecules. By attaching to drugs, proteins, or nanoparticles, mPEG36-NH2 offers several benefits:

  • Increased Water Solubility: The PEG chain makes the overall molecule more water-soluble, improving its delivery and absorption in biological systems [].
  • Enhanced Biocompatibility: mPEG36-NH2 can reduce the immunogenicity (ability to trigger an immune response) of the attached molecule, making it less likely to be rejected by the body [].
  • Prolonged Circulation Time: The PEG chain can increase the hydrodynamic volume of the molecule, slowing down its elimination from the body and allowing for longer therapeutic effects [].

While generally considered safe, some potential hazards are associated with mPEG36-NH2:

  • Mild Irritation: The amine group might cause mild skin or eye irritation upon direct contact [].
  • Dust Inhalation: Inhalation of mPEG36-NH2 dust might irritate the respiratory tract [].

Drug Delivery

  • Enhanced Solubility and Bioavailability

    mPEG36-NH2 can be conjugated to poorly soluble drugs to improve their solubility in water and bloodstream, enhancing their bioavailability and therapeutic efficacy. )

  • Targeted Drug Delivery

    mPEG36-NH2 can be used to create targeted drug delivery systems by attaching ligands or antibodies that recognize specific receptors on diseased cells. This allows for the targeted delivery of drugs to specific sites in the body, reducing side effects and improving treatment efficacy. )

Bioconjugation

  • Surface Modification

    mPEG36-NH2 can be used to modify the surface of nanoparticles, proteins, and other biomolecules. This modification can improve their stability, reduce immunogenicity (the ability to trigger an immune response), and enhance their targeting ability in biological systems. Source: ScienceDirect:

  • Biocompatibility

    The hydrophilic nature of mPEG36-NH2 makes it a biocompatible modifier, meaning it reduces the rejection of materials by the body's immune system. This property is crucial for developing implants, drug delivery vehicles, and other biomaterials. )

Biosensing

  • Biomolecule Immobilization

    mPEG36-NH2 can be used to immobilize biomolecules like enzymes, antibodies, and nucleic acids onto surfaces for biosensing applications. This immobilization allows for the specific detection of target molecules in a sample. Source: Wiley Online Library:

  • Enhanced Sensitivity

    The antifouling properties of mPEG36-NH2 can reduce non-specific binding events on biosensor surfaces, leading to improved sensitivity and detection accuracy. Source: ScienceDirect:

Due to its amine group. The primary reaction involves the formation of stable amide bonds with activated carboxylic acids or esters under physiological conditions. The reactivity of m-PEG36-amine is enhanced in slightly alkaline environments (pH 7.2 to 9), facilitating its conjugation with other biomolecules such as proteins and peptides . Additionally, m-PEG36-amine can undergo reductive amination reactions, allowing it to form covalent bonds with aldehyde or ketone groups present in biologically active small molecules .

The biological activity of m-PEG36-amine is largely attributed to its role as a linker in PROTAC technology. By conjugating target proteins with m-PEG36-amine, researchers can create bifunctional molecules that promote the ubiquitination and subsequent degradation of specific proteins within cells. This approach has significant implications for therapeutic interventions, particularly in cancer treatment where the degradation of oncogenic proteins is desired . Furthermore, the hydrophilicity of polyethylene glycol enhances solubility and bioavailability, making it an attractive candidate for drug development.

The synthesis of m-PEG36-amine typically involves several key steps:

  • Starting Material: The process begins with poly(ethylene glycol) as the base polymer.
  • Activation: The hydroxyl groups at the ends of the polyethylene glycol chains are converted into reactive halides (e.g., tosylates or mesylates) through nucleophilic substitution reactions.
  • Amine Addition: A primary amine (e.g., ammonia or an amine-containing reagent) is introduced to react with the activated PEG halide, resulting in the formation of m-PEG36-amine.
  • Purification: The final product is purified through precipitation or chromatography techniques to remove unreacted starting materials and by-products .

m-PEG36-amine has a wide range of applications:

  • Bioconjugation: It serves as a linker for attaching drugs to antibodies or other proteins, enhancing their therapeutic efficacy.
  • PROTAC Development: Its unique structure makes it suitable for creating PROTACs that target specific proteins for degradation.
  • Drug Delivery Systems: The hydrophilic nature of polyethylene glycol improves the solubility and stability of drug formulations.
  • Biomedical Research: Used in studies focusing on protein interactions and cellular processes due to its ability to modify protein function.

Studies on m-PEG36-amine interactions have shown that it can effectively conjugate with various biomolecules, including antibodies and small peptides. The stability and efficiency of these conjugations are influenced by factors such as pH, temperature, and the presence of competing nucleophiles . Additionally, research indicates that m-PEG36-amine-modified proteins retain their biological activity while exhibiting enhanced pharmacokinetic properties.

m-PEG36-amine shares similarities with other polyethylene glycol derivatives but exhibits unique characteristics due to its terminal amine group. Here are some similar compounds:

CompoundMolecular WeightFunctional GroupUnique Features
m-PEG24-amine~1,100 DaAmineShorter chain length; used for smaller biomolecules
m-PEG48-amine~2,000 DaAmineLonger chain; improved solubility and stability
Methoxy PEG Succinimidyl Butanoate~1,000 DaNHS EsterReacts with amines; used for protein modification
Methoxy PEG Carboxylic Acid~1,000 DaCarboxylic AcidSuitable for forming esters; less reactive than amines

The uniqueness of m-PEG36-amine lies in its balance between molecular weight and reactivity, making it particularly effective for applications requiring robust bioconjugation without compromising biological activity.

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-6

Exact Mass

1087.6714

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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